2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-10-2-1-5-13-11(10)14-7-8-3-4-9(14)6-8/h1-2,5,8-9H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTHJGAALDKNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=C(C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-azabicyclo[22One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluoropyridine moiety to the bicyclic structure . Reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets. The bicyclic structure may contribute to the compound’s stability and bioavailability, facilitating its interaction with the target sites.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and nAChR Binding Affinities
- Fluorine vs. Chlorine Substitution : Fluorine’s electron-withdrawing nature may reduce metabolic degradation compared to chlorine, but chloro-substituted epibatidine analogues (e.g., 2i) exhibit superior nAChR affinity (Ki = 0.001 nM) due to enhanced halogen bonding .
- Ring Expansion Effects : Expanding the bicyclic core to 2-azabicyclo[3.2.1]octane (Compound 33) reduces activity (IC₅₀ = 6.25 µM vs. 77.57 µM for the [2.2.1] analogue), suggesting the [2.2.1] system’s optimal fit for receptor binding .
Table 2: Antiviral and Antimicrobial Activity Comparison
- Antiviral Activity : Derivatives with dansyl or biphenylsulfonamide fragments exhibit moderate antiviral activity against human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV), highlighting the role of peripheral substituents .
Physicochemical Properties
Table 4: Physical Properties of Selected Derivatives
- Fluorine Impact : Fluorination increases molecular polarity and lipophilicity (LogP ~1.5–2.0), balancing solubility and membrane permeability .
Biological Activity
2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane is a bicyclic compound notable for its unique structural features, including a fluorinated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting central nervous system receptors and other biological systems.
Chemical Structure and Properties
The molecular formula of 2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane is with a molecular weight of approximately 201.25 g/mol. The presence of the fluorine atom enhances its electronic properties, influencing both its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as nicotinic acetylcholine receptors (nAChRs). The fluoropyridine moiety is believed to enhance binding affinity and selectivity towards these receptors, which are implicated in various neurological functions.
Biological Activity Overview
Research indicates that 2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane exhibits several biological activities:
- Nicotinic Acetylcholine Receptor Modulation : The compound acts as a partial agonist at α7 nAChRs, which are crucial in cognitive processes and neuroprotection. Activation of these receptors has been linked to enhanced synaptic plasticity and neuroprotection against neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : Studies suggest that compounds similar to 2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane can protect dopaminergic neurons from inflammatory damage by modulating microglial activity, thus potentially offering therapeutic benefits in conditions such as Parkinson's disease .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its analogs:
-
Cognitive Enhancement : In preclinical models, compounds structurally related to 2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane have shown promise in improving cognitive functions through α7 nAChR activation, leading to enhanced sensory processing and memory retention .
Compound EC50 (µM) Effect 9b 0.037 High activity in CFTR correction 9j 0.19 Improved cognition in models - Anti-inflammatory Properties : Research has indicated that the compound can modulate inflammatory pathways, reducing microglial activation and promoting neuronal survival under stress conditions .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 2-(4-fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane, the unique fluorine substitution in 2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane significantly affects its pharmacological profile.
| Compound Name | Binding Affinity (Ki) | Unique Features |
|---|---|---|
| 2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane | High | Fluorinated pyridine enhances stability |
| 2-(4-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane | Moderate | Different electronic properties |
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare 2-(3-fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane and its derivatives?
Answer: The synthesis often involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, anti-7-bromo-2-azabicyclo[2.2.1]heptane derivatives undergo substitution with heteroaryl halides using palladium-bisimidazol-2-ylidene catalysts to introduce pyridyl groups . Protecting groups (e.g., Boc) are critical to prevent unwanted ring expansion during reactions . Key steps include:
- Ring expansion control : Substituents on the nitrogen influence whether 2-azabicyclo[2.2.1]heptane retains its structure or expands to 2-azabicyclo[3.2.1]octane .
- Stereoselective synthesis : Chiral induction via pseudo-enantiomeric ligands can yield specific stereoisomers, though enantiomeric excess may vary .
Q. Q2. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between 2-azabicyclo[2.2.1]heptane and related bicyclic structures?
Answer: 1H-NMR spectra reveal distinct splitting patterns due to rigid bicyclic frameworks. For example:
- 2-azabicyclo[2.2.1]heptane : Characteristic signals for bridgehead protons (δ ~1.5–2.5 ppm) and nitrogen-adjacent carbons (δ ~50–60 ppm in 13C-NMR) .
- 2-azabicyclo[3.2.1]octane : Broader splitting from increased ring strain and differing coupling constants .
X-ray crystallography is often used to resolve ambiguities, as seen in corrected stereochemical assignments of minor products .
Q. Q3. What preliminary biological assays are used to evaluate the therapeutic potential of this compound?
Answer: Initial screening focuses on antiproliferative , antiviral , and neuropharmacological activity :
- Antitumor assays : Derivatives are tested against cancer cell lines (e.g., cisplatin-sensitive lines), with IC50 values ranging from 6.25 µM to >77 µM depending on substituents .
- Neurotransmitter modulation : Binding assays for receptors like orexin or nicotinic acetylcholine receptors (nAChRs) are performed, given structural similarities to epibatidine .
Advanced Research Questions
Q. Q4. How does stereochemistry influence the biological activity of 2-azabicyclo[2.2.1]heptane derivatives?
Answer: Stereochemical configuration significantly impacts receptor binding and potency:
- Endo vs. exo isomers : Exo-2-chloro derivatives (e.g., epibatidine) exhibit higher affinity for nAChRs due to optimal spatial alignment .
- Pseudo-enantiomers : Substituting (1R,4R,5S)- vs. (1S,4S,5R)-configured bicyclic cores alters enantiomeric excess in catalytic applications .
Case Study : Compound [33] (IC50 = 6.25 µM) outperformed [32] (IC50 = 77.57 µM) due to an additional 2-azabicyclo[3.2.1]octane unit enhancing target interaction .
Q. Q5. What strategies resolve contradictions in reported IC50 values for structurally similar derivatives?
Answer: Discrepancies arise from variations in:
- Assay conditions : Cell line specificity (e.g., HeLa vs. MCF-7) and incubation times .
- Structural verification : Misassigned stereochemistry (e.g., corrected X-ray data in ) or impurities from incomplete ring expansion .
Recommended approach : Validate structures via 2D-NMR and repeat assays under standardized protocols.
Q. Q6. How can computational methods guide the design of 2-azabicyclo[2.2.1]heptane-based therapeutics?
Answer:
- DFT calculations : Predict reaction pathways (e.g., aziridinium intermediates in ring expansion) .
- Molecular docking : Simulate interactions with targets like orexin receptors or tubulin .
- SAR analysis : Correlate substituent effects (e.g., fluoropyridyl groups) with bioactivity .
Data Contradiction Analysis
Q. Q7. Why do some studies report conflicting data on the antiviral efficacy of sulfonamide derivatives derived from this scaffold?
Answer: Variability stems from:
- Viral strain specificity : IC50 values range from 1.5 µM (HSV-1) to 22 µM (HIV-1) .
- Functional group positioning : Anti-7-substituted derivatives show enhanced activity over syn-isomers due to improved membrane permeability .
Table 1 : Antiviral Activity of Selected Derivatives
| Derivative | Viral Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HSV-1 | 1.5 | |
| Compound B | HIV-1 | 22.0 |
Methodological Recommendations
Q. Q8. What analytical techniques are essential for characterizing novel 2-azabicyclo[2.2.1]heptane derivatives?
Answer:
Q. Q9. How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst selection : Palladium-bisimidazol-2-ylidene complexes improve cross-coupling efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature control : Low temperatures (−78°C) prevent side reactions during lithiation steps .
Future Directions
Q. Q10. What unexplored therapeutic applications exist for this bicyclic scaffold?
Answer: Emerging areas include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
